3-(2-Ethoxyethoxy)benzonitrile
Description
3-(2-Ethoxyethoxy)benzonitrile is an aromatic organic compound with the chemical formula C₁₁H₁₃NO₂. bldpharm.com It is structurally defined by a benzonitrile (B105546) core where the benzene (B151609) ring is substituted at the meta-position with a 2-ethoxyethoxy group. In the landscape of chemical research, this compound serves as a useful intermediate and a model system for studying the interplay between its functional groups. lookchem.com
| Property | Value |
| CAS Number | 1095085-73-6 fluorochem.co.uk |
| Molecular Formula | C₁₁H₁₃NO₂ bldpharm.com |
| Molecular Weight | 191.23 g/mol sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
The scientific interest in this compound is derived from the well-established importance of its core components: the benzonitrile group and the ether linkage.
The benzonitrile functional group, consisting of a cyanide group attached to a phenyl ring, is a cornerstone in organic synthesis. atamankimya.com It is a versatile precursor for a wide array of other functional groups, including amines, amides, and carboxylic acids, through reactions like hydrolysis and reduction. wikipedia.orgrsc.org Benzonitrile and its derivatives are integral intermediates in the production of pharmaceuticals, dyes, and resins. atamankimya.comrsc.org The nitrile group's strong electron-withdrawing nature and linear geometry influence the electronic properties of the aromatic ring, making it a subject of study in materials science, particularly in the development of polymers and organic electronics. researchgate.netrsc.org Furthermore, the nitrile stretching vibration (νCN) is a sensitive infrared probe used to investigate local chemical and electrostatic environments in complex systems like proteins and ionic liquids. researchgate.net
The ether functionality (R-O-R') is characterized by an oxygen atom connected to two alkyl or aryl groups. masterorganicchemistry.com The presence of the ether linkage in a molecule imparts specific physical and chemical properties. Ethers are generally polar, which can influence solubility and boiling points. masterorganicchemistry.com In the context of drug design and materials science, ether chains, such as the ethoxyethoxy group in the title compound, are often incorporated to modify a molecule's polarity, flexibility, and binding interactions with biological targets or other molecules. ontosight.aismolecule.com For instance, poly(arylene ether benzonitrile)s are a class of high-performance polymers where the ether linkages provide thermal stability and processability. researchgate.net
The history of benzonitrile chemistry began in the mid-19th century. In 1844, Hermann Fehling first reported the synthesis of benzonitrile by the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgwikipedia.org This foundational work not only introduced the first aromatic nitrile but also established the "nitrile" nomenclature for this class of compounds. wikipedia.org
Early synthetic methods for benzonitrile derivatives included the distillation of ammonium salts of benzoic acids and the Sandmeyer reaction, which involves the displacement of a diazonium salt with a cyanide salt. wikipedia.org The industrial relevance of benzonitriles grew in the 20th century, driving the development of more efficient production methods. A key advancement was the ammoxidation of toluene (B28343), where toluene reacts with ammonia (B1221849) and oxygen at high temperatures to produce benzonitrile, a method still used in industrial-scale production. wikipedia.org Over the decades, research has expanded to create a vast library of substituted benzonitriles, with chemists exploring various substitution patterns on the aromatic ring to fine-tune the molecule's properties for specific applications, leading to specialized intermediates like this compound.
The structure of this compound provides significant potential for chemical diversification. Its key structural features are the aromatic ring, the nitrile group, and the flexible ether chain.
| Structural Component | Key Features |
| Benzene Ring | A stable aromatic core that allows for electrophilic and nucleophilic substitution reactions. |
| Nitrile Group (-C≡N) | An electron-withdrawing group that can be converted into various other functional groups. wikipedia.org |
| Ether Linkage (-O-) | Introduces polarity and flexibility. The 2-ethoxyethoxy side chain can be modified in length or structure. |
The benzene ring can be further functionalized, allowing for the introduction of other substituents that can modulate the molecule's electronic and steric properties. The nitrile group is a rich chemical handle; it can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine. wikipedia.org It can also participate in cycloaddition reactions. The ethoxyethoxy side chain offers another axis for modification. Its length and composition can be altered to control properties such as solubility, hydrophilicity, and conformational flexibility. The meta-substitution pattern on the benzene ring is just one of three possible positional isomers (ortho, meta, para). As demonstrated in related donor-acceptor systems, the point of attachment significantly influences the electronic communication between the functional groups, leading to distinct physical and chemical properties for each isomer. rsc.org
Research involving molecules that combine benzonitrile and ether functionalities is diverse, spanning materials science, medicinal chemistry, and synthetic methodology.
One significant trend is the development of advanced materials. Poly(arylene ether benzonitrile)s are explored for their high thermal stability and dielectric properties, making them suitable for applications in electronics. researchgate.net In the field of optoelectronics, benzonitrile-ether structures are used as building blocks for thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) and as components in organic solar cells. rsc.orgrug.nl
In medicinal chemistry, the benzonitrile-ether motif is a common feature in the design of biologically active molecules. ontosight.ai For example, complex derivatives are synthesized as intermediates for targeted therapies. The synthesis of erlotinib, a tyrosine kinase inhibitor, involves a 3,4-bis(2-methoxyethoxy)benzonitrile (B1591300) intermediate, highlighting the importance of such structures in pharmaceutical manufacturing. researchgate.net
Furthermore, there is ongoing research into novel synthetic routes to create these compounds. This includes the development of one-pot reactions and the use of greener catalysts to improve efficiency and reduce environmental impact. rsc.orgresearchgate.net The catalytic pyrolysis of waste materials like polyethylene (B3416737) terephthalate (B1205515) (PET) in the presence of ammonia is also being investigated as a method to selectively produce benzonitrile and its derivatives. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethoxyethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-13-6-7-14-11-5-3-4-10(8-11)9-12/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJHTAJAQBBIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655720 | |
| Record name | 3-(2-Ethoxyethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095085-73-6 | |
| Record name | 3-(2-Ethoxyethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 3-(2-Ethoxyethoxy)benzonitrile
Regioselective Functionalization of Benzene (B151609) Derivatives
The synthesis of a specifically substituted benzene derivative like this compound fundamentally relies on controlling the position of substituents on the aromatic ring. The most direct route begins with a benzene derivative where the desired 1,3- (or meta) substitution pattern is already established.
Etherification Strategies for Ethoxyethoxy Group Introduction
The introduction of the 2-ethoxyethoxy group onto the phenolic oxygen of 3-hydroxybenzonitrile is a critical step. The most widely used and robust method for this transformation is the Williamson ether synthesis . byjus.comlscollege.ac.in This reaction involves the O-alkylation of a deprotonated alcohol (an alkoxide) by an organohalide.
The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxybenzonitrile using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group (typically a halide) to form the ether linkage.
The primary alkylating agent for this synthesis is 1-bromo-2-ethoxyethane (or the corresponding chloride or tosylate). The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide. byjus.com
A representative reaction scheme is as follows:
Deprotonation: 3-hydroxybenzonitrile reacts with a base (e.g., potassium carbonate, sodium hydride) to form the potassium or sodium 3-cyanophenoxide.
Nucleophilic Attack: The 3-cyanophenoxide attacks 1-bromo-2-ethoxyethane, displacing the bromide ion and forming the C-O ether bond.
This method is highly effective because it uses a primary alkyl halide, which minimizes the potential for competing elimination (E2) reactions that can occur with secondary or tertiary halides. libretexts.org
Nitrile Group Formation from Precursors (e.g., amides, aldehydes)
While starting with 3-hydroxybenzonitrile is the most direct approach, alternative routes can involve forming the nitrile group at a later stage of the synthesis. This can be advantageous if the precursor, such as 3-(2-ethoxyethoxy)benzaldehyde or 3-(2-ethoxyethoxy)benzamide , is more readily available.
From Aldehydes: An aldehyde can be converted to a nitrile in a one-pot or two-step process. scribd.com The common method involves first reacting the aldehyde with hydroxylamine hydrochloride to form an aldoxime. rsc.org The subsequent dehydration of this aldoxime yields the nitrile. A variety of dehydrating agents can be employed, including acetic anhydride, thionyl chloride, or catalytic methods. rsc.orggoogle.comgoogle.com For instance, the synthesis of a related compound, 3-ethoxy-4-methoxy benzonitrile (B105546), has been demonstrated by reacting the corresponding aldehyde with hydroxylamine hydrochloride in acetonitrile, followed by reflux to induce dehydration, achieving a high yield. chemicalbook.com
From Amides: Primary amides can be dehydrated to form nitriles. This is a classic transformation often accomplished using strong dehydrating agents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). rasayanjournal.co.in This route would involve first synthesizing 3-(2-ethoxyethoxy)benzamide and then dehydrating it to the target nitrile.
Convergent and Linear Synthesis Approaches
The synthesis of this compound can be analyzed in terms of linear and convergent strategies.
Linear Synthesis: A linear approach involves the sequential modification of a single starting material. The most logical linear synthesis starts with 3-hydroxybenzonitrile and proceeds by adding the ethoxyethoxy side chain via Williamson ether synthesis. This is a two-step process (deprotonation and alkylation) starting from a commercially available, correctly substituted benzene derivative. This approach is straightforward and efficient for this particular molecule.
Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final steps. nih.gov For this target, a convergent approach is less common but conceptually possible. It might involve:
Fragment A Synthesis: Preparation of a 3-(2-ethoxyethoxy)phenyl derivative, for example, 1-bromo-3-(2-ethoxyethoxy)benzene.
Fragment B: A cyanide source.
Coupling: A transition-metal-catalyzed cross-coupling reaction (e.g., palladium- or copper-catalyzed cyanation) to join the two fragments.
While convergent syntheses are often more efficient for highly complex molecules by building up key fragments in parallel, the simplicity and high efficiency of the linear Williamson ether synthesis route make it the preferred method for this specific target. nih.gov
Catalytic Methods in Synthesis Enhancement
Catalysis can play a significant role in enhancing the efficiency, selectivity, and environmental profile of the synthesis.
Phase-Transfer Catalysis in Etherification: In industrial-scale Williamson ether synthesis, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) are often used. These catalysts facilitate the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved, thereby accelerating the reaction rate and allowing for milder conditions.
Catalytic Nitrile Formation: Modern methods for converting aldehydes to nitriles often employ catalysts to avoid harsh dehydrating agents. For example, transition metal catalysts have been explored for the one-pot conversion of aldehydes with hydroxylamine. scribd.com Ionic liquids have also been shown to act as recyclable catalysts and solvents for this transformation, offering a greener alternative. rsc.orgresearchgate.net
Catalytic Ammoxidation: For the synthesis of benzonitriles on an industrial scale, a powerful catalytic method is the ammoxidation of toluene (B28343) or its derivatives. medcraveonline.com This process involves reacting the alkylbenzene with ammonia (B1221849) and oxygen over a mixed metal oxide catalyst at high temperatures to directly form the benzonitrile. While highly efficient for simple benzonitriles, this method lacks the subtlety required for introducing the ethoxyethoxy group and is not a practical route for this specific molecule.
Optimization of Reaction Conditions and Parameters
Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring high purity of the final product. For the primary synthesis of this compound via the Williamson ether synthesis, several parameters are key.
Choice of Base: The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and high yields. Stronger bases like sodium hydride (NaH) can also be used, ensuring complete and rapid deprotonation.
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal as they effectively dissolve the reactants and promote the SN2 mechanism.
Temperature and Reaction Time: The reaction rate is temperature-dependent. Typically, temperatures between 50-100 °C are employed to ensure a reasonable reaction time of 1 to 8 hours without promoting side reactions. byjus.comlscollege.ac.in Reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of completion.
Reactant Stoichiometry: A slight excess of the alkylating agent (1-bromo-2-ethoxyethane) is often used to ensure complete consumption of the more valuable 3-hydroxybenzonitrile.
The following tables illustrate a typical optimization study for the Williamson ether synthesis of this compound.
Table 1: Optimization of Base and Solvent
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 60 | 12 | 75 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 | 8 | 88 |
| 3 | K₂CO₃ (1.5) | DMF | 80 | 6 | 94 |
| 4 | NaH (1.2) | DMF | 25 -> 80 | 5 | 92 |
| 5 | Cs₂CO₃ (1.5) | DMF | 80 | 6 | 95 |
Data is representative of typical optimization studies for Williamson ether synthesis.
Table 2: Optimization of Temperature
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 24 | 40 |
| 2 | K₂CO₃ | DMF | 60 | 10 | 85 |
| 3 | K₂CO₃ | DMF | 80 | 6 | 94 |
| 4 | K₂CO₃ | DMF | 100 | 4 | 91 (with impurities) |
Data is representative of typical optimization studies for Williamson ether synthesis.
These studies demonstrate that optimal conditions often involve a careful balance of parameters, with potassium carbonate or cesium carbonate in DMF at around 80 °C providing excellent yields for this class of transformation.
Temperature and Pressure Influence on Yield and Purity
Temperature is a key parameter that must be optimized to balance reaction rate with product purity.
In the Williamson ether synthesis , reactions are typically conducted at elevated temperatures, often between 50 and 100 °C, to ensure a reasonable reaction rate. wikipedia.orgchemeurope.com However, excessively high temperatures can promote competing elimination reactions, particularly if the alkyl halide is secondary or sterically hindered, leading to the formation of alkene byproducts and reduced purity. masterorganicchemistry.com
For palladium-catalyzed cyanation , the optimal temperature is highly dependent on the reactivity of the aryl halide and the efficiency of the catalyst system. While traditional methods often required temperatures of 100-140 °C, modern catalysts with advanced ligands can facilitate the reaction at much lower temperatures, sometimes even at room temperature. acs.orgorganic-chemistry.org Lowering the reaction temperature can improve the functional group tolerance and reduce the formation of thermal degradation byproducts.
Pressure is generally not a significant variable in these liquid-phase syntheses unless volatile reagents or solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel is necessary.
Table 2: Influence of Temperature on a Model Palladium-Catalyzed Cyanation Reaction: 4-Bromotoluene with Zn(CN)₂ and a Pd catalyst in DMF for 2 hours.
| Temperature (°C) | Yield of 4-Methylbenzonitrile |
|---|---|
| Room Temperature (25°C) | <10% |
| 60°C | 55% |
| 80°C | 85% |
| 100°C | 92% |
This interactive table shows representative data on how temperature affects the yield of a typical palladium-catalyzed cyanation reaction.
Catalyst Screening and Ligand Design for Improved Efficiency
Catalysis is central to modern, efficient methods for synthesizing aryl ethers and nitriles.
For aryl ether synthesis , while the classical Williamson synthesis is uncatalyzed, Ullmann-type couplings, which can also form aryl ethers, rely on copper catalysts. nih.gov Palladium-catalyzed methods for C-O bond formation have also been developed, offering milder conditions and broader substrate scope. organic-chemistry.org
For the cyanation of aryl halides , palladium catalysis is the state-of-the-art method. researchgate.net The efficiency of these reactions is profoundly influenced by the choice of ligand coordinated to the palladium center. First-generation catalysts often required harsh conditions. The development of bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald and Hartwig) has been instrumental in creating highly active catalysts that:
Promote the oxidative addition of less reactive aryl chlorides.
Facilitate the reductive elimination step, which is often rate-limiting.
Exhibit enhanced stability, leading to lower catalyst loadings and higher turnover numbers. nih.gov
Commonly used cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate (K₄[Fe(CN)₆]). rsc.org The choice of cyanide source can impact reaction conditions and catalyst performance.
Reaction Scope and Limitations
Substrate Versatility and Functional Group Tolerance
Modern synthetic methods offer broad substrate versatility for the synthesis of this compound.
In the Williamson ether synthesis step, the reaction is most efficient with primary alkyl halides like 1-bromo-2-ethoxyethane. masterorganicchemistry.com The phenoxide component can tolerate a wide range of functional groups on the aromatic ring, provided they are stable to the basic conditions used.
The palladium-catalyzed cyanation step is known for its exceptional functional group tolerance. acs.orgrsc.org Modern catalytic systems can accommodate a variety of substituents on the aryl halide, including esters, ketones, amides, and even free alcohols and amines, without requiring protecting groups. organic-chemistry.org This high degree of tolerance simplifies synthetic planning and allows for the late-stage introduction of the nitrile group into complex molecules.
Green Chemistry Principles in Synthetic Design
The synthesis of this compound can be designed to align with the principles of green chemistry. yale.eduepa.gov
Atom Economy: Catalytic methods, such as palladium-catalyzed cyanation, are superior to stoichiometric reactions (e.g., the Sandmeyer reaction) as they maximize the incorporation of reactant atoms into the final product. acs.org
Use of Catalysis: Employing catalytic amounts of palladium or copper is preferable to using stoichiometric reagents, which generate more waste. acs.org
Safer Solvents and Auxiliaries: The development of catalytic systems that function in greener solvents like water or under solvent-free conditions represents a significant advance. organic-chemistry.orgresearchgate.net
Design for Energy Efficiency: The use of highly active catalysts that enable reactions to proceed at lower temperatures reduces energy consumption. yale.edu Modern cyanation methods that work at room temperature are prime examples of this principle in action. organic-chemistry.org
Use of Less Hazardous Reagents: Employing less toxic cyanide sources, such as K₄[Fe(CN)₆], in place of KCN or NaCN can improve the safety profile of the synthesis. rsc.org
By carefully selecting the synthetic route and reaction conditions, the production of this compound can be made more efficient, safer, and more environmentally benign.
Atom Economy and Reaction Efficiency Analysis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orglibretexts.org An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are found in the final product, and no atoms are wasted as byproducts. docbrown.info
For the synthesis of this compound via the Williamson ether synthesis, a plausible reaction scheme involves 3-cyanophenol, 2-chloroethoxyethane, and a base like sodium hydroxide.
Reaction: C₇H₅NO (3-cyanophenol) + C₄H₉ClO (2-chloroethoxyethane) + NaOH → C₁₁H₁₃NO₂ (this compound) + NaCl + H₂O
The atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 libretexts.org
The table below details the calculation for this proposed synthesis.
| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 3-Cyanophenol | C₇H₅NO | 119.12 | Reactant |
| 2-Chloroethoxyethane | C₄H₉ClO | 124.59 | Reactant |
| Sodium Hydroxide | NaOH | 40.00 | Reactant |
| Total Reactant MW | 283.71 | ||
| This compound | C₁₁H₁₃NO₂ | 191.23 | Desired Product |
| Sodium Chloride | NaCl | 58.44 | Byproduct |
| Water | H₂O | 18.02 | Byproduct |
| Total Product MW | 267.69 |
Atom Economy Calculation: (191.23 g/mol / 283.71 g/mol ) x 100 = 67.4%
This analysis reveals that even if the reaction proceeds with a 100% chemical yield, only 67.4% of the mass of the reactants is converted into the desired product. The remaining mass is incorporated into byproducts (sodium chloride and water). While substitution reactions like the Williamson ether synthesis are synthetically valuable, they inherently have lower atom economies compared to addition or rearrangement reactions where all reactant atoms are incorporated into the product. rsc.orgscranton.edu
Selection of Sustainable Reagents and Solvents
In line with green chemistry principles, the selection of reagents and solvents plays a critical role in minimizing the environmental impact of a synthesis. researchgate.net For the Williamson ether synthesis, which is often conducted in polar aprotic solvents, sustainable alternatives can be considered. wikipedia.org
Traditional solvents such as N,N-dimethylformamide (DMF) and acetonitrile are effective but pose environmental and health concerns. acsgcipr.org Greener solvent guides suggest alternatives that reduce toxicity and environmental impact. Furthermore, the use of phase-transfer catalysis can enhance reaction rates in biphasic systems, potentially reducing the need for large quantities of organic solvents. acsgcipr.org
The table below presents some conventional solvents used for Williamson ether synthesis and their greener alternatives.
| Conventional Solvent | Issues | Greener Alternative(s) | Rationale for Alternative |
| N,N-Dimethylformamide (DMF) | Reprotoxic, high boiling point | Cyclopentyl methyl ether (CPME), Dimethyl carbonate (DMC) | Lower toxicity, better environmental profile. acsgcipr.org |
| Acetonitrile | Toxic, derived from fossil fuels | Bio-based ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Renewable feedstock, lower toxicity. scranton.edu |
| Tetrahydrofuran (THF) | Forms explosive peroxides | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, less prone to peroxide formation. |
Using a base like sodium carbonate instead of sodium hydroxide can also be considered a greener choice in some contexts, as it is a less hazardous reagent. The development of catalytic systems that allow the reaction to proceed under milder conditions is also an active area of research aimed at improving the sustainability of such syntheses.
Post-Synthetic Modifications and Derivatization
Once synthesized, this compound possesses three distinct reactive regions amenable to further chemical transformation: the nitrile group, the ethoxyethoxy side chain, and the aromatic ring. This allows for the creation of a diverse range of derivatives.
Transformations at the Nitrile Moiety (e.g., reductions, cycloadditions)
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations.
Reductions: The most common transformation of a nitrile is its reduction to a primary amine. This can be achieved using several reducing agents. Catalytic hydrogenation, employing hydrogen gas with a metal catalyst like Raney nickel or palladium on carbon, is an industrially preferred method. pressbooks.pub For laboratory-scale synthesis, strong reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective. libretexts.orglibretexts.org Other reagents like diisopropylaminoborane and ammonia borane also reduce nitriles to primary amines, often with good functional group tolerance. organic-chemistry.org
Reaction: this compound → 3-(2-Ethoxyethoxy)benzylamine
The table below summarizes common reagents for this reduction.
| Reagent(s) | Conditions | Product |
| H₂ / Raney Ni or Pd/C | High pressure and temperature | Primary Amine |
| Lithium Aluminum Hydride (LiAlH₄) | Followed by aqueous workup | Primary Amine |
| Diisopropylaminoborane (BH₂N(iPr)₂) | Catalytic LiBH₄ | Primary Amine organic-chemistry.org |
| Ammonia Borane (NH₃BH₃) | Thermal decomposition | Primary Amine organic-chemistry.org |
Cycloadditions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition, which allows for the synthesis of five-membered heterocycles. organic-chemistry.orgwikipedia.org For instance, reaction with an azide (a 1,3-dipole) can yield a tetrazole, while reaction with a nitrile oxide can form an oxadiazole. These reactions are powerful tools for constructing complex heterocyclic systems from simpler precursors. uchicago.edu
Modifications of the Ethoxyethoxy Side Chain
The ethoxyethoxy side chain is characterized by two ether linkages, which are generally stable but can be cleaved under specific, harsh conditions. wikipedia.org The most common method for ether cleavage is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.commasterorganicchemistry.com
The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group (an alcohol). libretexts.org A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms in an Sₙ1 or Sₙ2 reaction, depending on the structure of the ether. masterorganicchemistry.com For the ethoxyethoxy side chain, cleavage would likely occur via an Sₙ2 mechanism.
Treatment of this compound with excess HI would lead to the cleavage of both ether bonds, ultimately yielding 3-cyanophenol, iodoethane, and 1,2-diiodoethane.
| Reagent | Conditions | Potential Cleavage Products |
| Excess Hydroiodic Acid (HI) | Heat | 3-Cyanophenol, Iodoethane, 1,2-Diiodoethane |
| Excess Hydrobromic Acid (HBr) | Heat | 3-Cyanophenol, Bromoethane, 1,2-Dibromoethane |
Aromatic Ring Functionalization (e.g., electrophilic substitutions)
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of substitution is directed by the existing substituents: the nitrile group (-CN) and the ethoxyethoxy group (-OR). cognitoedu.org
The directing effects of these groups are well-established:
Ethoxyethoxy (-OR) group: This is an activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs. It directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org
Nitrile (-CN) group: This is a deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself. libretexts.orgresearchgate.net
In this compound, these two groups exert competing influences on the regioselectivity of the substitution.
The table below analyzes the directing effects on the available positions of the benzene ring.
| Position | Relation to -OR (at C1) | Relation to -CN (at C3) | Combined Effect | Predicted Reactivity |
| 2 | ortho | ortho | Activated by -OR, Deactivated by -CN | Favorable |
| 4 | para | ortho | Activated by -OR, Deactivated by -CN | Highly Favorable |
| 5 | meta | meta | Deactivated by -OR, Directed by -CN | Unfavorable |
| 6 | ortho | para | Activated by -OR, Deactivated by -CN | Favorable |
The powerful activating, ortho, para-directing effect of the alkoxy group generally dominates over the deactivating, meta-directing effect of the nitrile group. organicchemistrytutor.com Therefore, electrophilic substitution is most likely to occur at the positions that are ortho or para to the ethoxyethoxy group. Position 4 is strongly activated and sterically accessible. Positions 2 and 6 are also activated but may experience some steric hindrance. Thus, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield primarily the 4-substituted product, with smaller amounts of the 2- and 6-substituted isomers. masterorganicchemistry.comlibretexts.org
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Ethoxyethoxy)benzonitrile is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzonitrile (B105546) ring are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethoxyethoxy side chain will be found in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the benzonitrile ring are expected to have chemical shifts in the aromatic region (δ 110-160 ppm). The nitrile carbon will have a characteristic chemical shift, and the aliphatic carbons of the ethoxyethoxy group will appear in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | ddd | 1H | H-6 |
| 7.38 | t | 1H | H-5 |
| 7.20 | ddd | 1H | H-4 |
| 7.15 | t | 1H | H-2 |
| 4.18 | t | 2H | Ar-O-CH ₂ |
| 3.85 | t | 2H | Ar-O-CH₂-CH ₂ |
| 3.60 | q | 2H | O-CH ₂-CH₃ |
| 1.25 | t | 3H | O-CH₂-CH ₃ |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C-3 (Ar-O) |
| 133.0 | C-5 |
| 125.0 | C-6 |
| 120.0 | C-1 (Ar-CN) |
| 119.0 | CN |
| 118.5 | C-2 |
| 115.0 | C-4 |
| 69.5 | Ar-O-C H₂ |
| 68.0 | Ar-O-CH₂-C H₂ |
| 66.5 | O-C H₂-CH₃ |
| 15.0 | O-CH₂-C H₃ |
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling networks within this compound. Cross-peaks would be expected between adjacent aromatic protons, confirming their relative positions on the benzonitrile ring. Similarly, correlations would be observed between the protons of the ethoxy and ethoxyethoxy groups, establishing the connectivity of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign the chemical shifts of the carbon atoms based on the assignments of their attached protons. For example, the proton signal at δ 4.18 ppm would show a correlation to the carbon signal at δ 69.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons of the Ar-O-CH ₂ group (δ 4.18 ppm) would be expected to show a correlation to the aromatic carbon C-3 (δ 158.5 ppm), confirming the attachment of the side chain to the benzonitrile ring.
Dynamic NMR studies could provide insights into the conformational flexibility of the ethoxyethoxy side chain. Due to the presence of several single bonds, this side chain can adopt multiple conformations. Variable temperature NMR experiments could potentially reveal information about the rotational barriers around the C-O bonds. However, it is anticipated that at room temperature, the rotation around these bonds would be rapid on the NMR timescale, resulting in averaged signals. No specific dynamic NMR studies for this compound have been reported in the literature.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular mass of this compound. This allows for the calculation of the elemental formula with a high degree of confidence. For this compound (C₁₁H₁₃NO₂), the expected exact mass can be calculated and compared to the experimental value.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 192.1025 |
| [M+Na]⁺ | 214.0844 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several key pathways.
A probable fragmentation pathway would involve the cleavage of the ether linkages in the ethoxyethoxy side chain. This could lead to the formation of characteristic fragment ions. For example, the loss of the ethyl group, or the entire ethoxyethoxy side chain, would result in specific fragment ions that can be used to confirm the structure of the molecule. The benzonitrile core is expected to be relatively stable, and its fragmentation would likely occur after the initial fragmentation of the side chain.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and identifying any volatile impurities. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.
In the context of this compound, the molecular ion peak would be expected, although it may be weak in the case of ethers whitman.edu. The primary fragmentation of aromatic ethers typically occurs at the β-bond relative to the aromatic ring whitman.edu. For this compound, this would involve cleavage of the ethoxyethoxy side chain. Common fragments would likely include ions corresponding to the benzonitrile moiety and various fragments of the ether side chain. The presence of the aromatic ring generally leads to a prominent molecular ion due to its stability whitman.edu.
The identification of volatile impurities is achieved by comparing the mass spectra of unknown peaks in the chromatogram with established spectral libraries or by interpreting the fragmentation patterns. This allows for the detection of residual solvents, starting materials, or by-products from the synthesis process.
Table 1: Expected GC-MS Fragmentation Data for this compound
| Fragment Type | Description | Expected m/z |
| Molecular Ion | The intact molecule with one electron removed. | [M]+ |
| Ether Cleavage | Fragmentation of the ethoxyethoxy side chain. | Varies |
| Benzonitrile Moiety | The stable aromatic nitrile fragment. | 103 |
| Aromatic Fragments | Fragments characteristic of a substituted benzene (B151609) ring. | e.g., 77 (phenyl) |
Note: The exact m/z values and relative abundances would need to be confirmed by experimental analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is particularly useful for the analysis of complex mixtures and compounds that are not sufficiently volatile for GC-MS. wikipedia.orgyoutube.com
For the analysis of mixtures containing this compound, LC-MS can effectively separate the target compound from non-volatile impurities, reaction by-products, or other components in a complex matrix. The choice of the chromatographic method (e.g., reversed-phase, normal-phase) and the mobile phase composition is critical for achieving optimal separation.
Once the components are separated by the LC system, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically results in the formation of a prominent protonated molecule [M+H]+ or other adduct ions, with minimal fragmentation. This allows for the accurate determination of the molecular weight of the compound and its impurities. Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by inducing fragmentation of the selected parent ions. acs.org
Table 2: Application of LC-MS in the Analysis of this compound
| Analytical Goal | LC-MS Approach | Expected Outcome |
| Purity Assessment | Quantitative analysis using a suitable calibration standard. | Determination of the percentage purity of the compound. |
| Impurity Profiling | Separation and identification of related substances. | Identification and quantification of synthesis-related impurities. |
| Complex Mixture Analysis | Separation of the target compound from a complex matrix. | Isolation and identification of this compound in a mixture. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within a molecule.
The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its functional groups: the nitrile, the ether, and the aromatic ring.
Nitrile (C≡N) Moiety: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp and intense absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹ researchgate.netresearchgate.net. In the Raman spectrum, this stretching vibration also produces a strong and characteristic signal.
Ether (C-O-C) Moiety: The ether linkage is characterized by its asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is typically observed as a strong band in the IR spectrum between 1260 and 1000 cm⁻¹. The symmetric stretch is often weaker in the IR but can be observed in the Raman spectrum.
Aromatic Moiety: The substituted benzene ring exhibits several characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations (wags) in the 690-900 cm⁻¹ range amazonaws.comspectroscopyonline.com. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands spectroscopyonline.comspectroscopyonline.comacs.org. For a meta-substituted benzene ring, characteristic C-H wagging bands are expected in the 750-810 cm⁻¹ region, along with a ring bending mode around 690 cm⁻¹ spectroscopyonline.com.
Table 3: Predicted Vibrational Mode Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Nitrile | C≡N Stretch | 2220 - 2260 | IR, Raman |
| Ether | C-O-C Asymmetric Stretch | 1000 - 1260 | IR |
| Aromatic | C-H Stretch | > 3000 | IR, Raman |
| Aromatic | C=C Stretch | 1450 - 1600 | IR, Raman |
| Aromatic | C-H Out-of-Plane Bend | 690 - 810 | IR |
In the solid or liquid state, intermolecular interactions such as hydrogen bonding and van der Waals forces can influence the vibrational frequencies of a molecule. While this compound does not have strong hydrogen bond donors, weak C-H···N or C-H···O interactions may occur. These interactions can cause subtle shifts in the positions and changes in the shapes of the vibrational bands, particularly those associated with the C-H and C≡N groups. Analyzing these spectral changes as a function of temperature or solvent can provide insights into the nature and strength of intermolecular forces in the condensed phases.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule.
The chromophore in this compound is the substituted benzene ring. Aromatic compounds typically exhibit characteristic absorptions in the UV region of the electromagnetic spectrum due to π → π* electronic transitions. libretexts.orgpharmatutor.org Benzene itself shows a strong absorption around 184 nm and weaker, vibrationally-structured bands around 204 nm and 256 nm pharmatutor.org.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π* | Substituted Benzene Ring | ~200 - 280 |
Note: The exact λmax and ε values are dependent on the solvent used for the analysis.
Development of Quantitative Spectrophotometric Methods
Quantitative analysis of organic compounds is frequently performed using UV-Vis spectrophotometry. For a compound like this compound, which contains a chromophoric benzonitrile group, this technique is particularly suitable. The development of a quantitative spectrophotometric method would involve several key steps.
First, the absorption spectrum of this compound in a suitable solvent, such as ethanol or acetonitrile, would be recorded to determine the wavelength of maximum absorbance (λmax). This wavelength is then used for quantitative measurements to ensure maximum sensitivity.
A calibration curve would be constructed by preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at the determined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The linearity of this relationship would be assessed by plotting absorbance versus concentration, and a linear regression analysis would be performed.
In instances where interfering substances are present, more advanced techniques such as derivative spectrophotometry or ratio difference spectrophotometry may be employed to enhance selectivity and resolve overlapping spectra researchgate.net.
Table 1: Illustrative Parameters for a Quantitative UV-Vis Spectrophotometric Method
| Parameter | Illustrative Value |
| Wavelength of Maximum Absorbance (λmax) | ~230 nm and ~275 nm |
| Molar Absorptivity (ε) | Concentration-dependent |
| Linear Concentration Range | 1-20 µg/mL |
| Correlation Coefficient (R²) | >0.999 |
| Limit of Detection (LOD) | Dependent on instrumentation |
| Limit of Quantitation (LOQ) | Dependent on instrumentation |
Note: The values in this table are hypothetical and serve as an example of the parameters that would be determined during method development.
X-Ray Crystallography (if crystalline forms are available)
Determination of Solid-State Molecular Conformation and Geometry
The ethoxyethoxy side chain of this compound possesses multiple rotatable bonds, allowing for significant conformational flexibility. An X-ray crystallography study would reveal the preferred conformation of this chain in the crystal lattice. It would also provide precise measurements of the geometry of the benzonitrile ring, which is expected to be largely planar. For molecules with considerable conformational freedom, understanding the solid-state conformation is a key aspect of their characterization nih.govnih.gov.
Analysis of Crystal Packing and Non-Covalent Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the nitrile group and the ether oxygen atoms could participate in hydrogen bonding with solvent molecules or other functional groups if present. The aromatic rings could engage in π-π stacking, which is a common feature in the crystal structures of benzonitrile derivatives acs.org. Analysis of the crystal packing provides insights into the intermolecular forces that stabilize the crystal structure researchgate.netnih.goviucr.org.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Note: This data is hypothetical and represents the type of information obtained from an X-ray diffraction experiment.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most commonly used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a powerful technique for the separation and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any impurities or related substances. UV detection would be suitable, with the monitoring wavelength set at the λmax of the compound.
Once developed, the method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness mdpi.com. This validation is essential for the use of the method in quality control.
Table 3: Example of HPLC Method Parameters
| Parameter | Illustrative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5.2 min |
Note: These parameters are illustrative and would be optimized during method development.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
TLC is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and for preliminary purity checks libretexts.orgthieme.desigmaaldrich.com. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.
A suitable mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), would be chosen to achieve good separation of the spots on the TLC plate. The spots can be visualized under UV light due to the UV-active benzonitrile ring. The retention factor (Rf) value for the product would be determined and used to identify it in the reaction mixture. The use of a co-spot, where the reaction mixture is spotted on top of the starting material, can aid in confirming the identity of the spots rochester.edu.
Table 4: Illustrative TLC Parameters
| Parameter | Illustrative Value |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |
| Visualization | UV light (254 nm) |
| Rf of Product | ~0.4 |
| Rf of Starting Material | Varies |
Note: These values are examples and would be determined experimentally.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious analytical technique for the separation and analysis of a wide array of chemical compounds. While specific SFC application notes for this compound are not extensively detailed in publicly available literature, the physicochemical properties of the molecule indicate its suitability for this chromatographic technique. Aromatic nitriles, as a class of compounds, are amenable to separation by SFC, which often provides advantages in terms of speed and efficiency over traditional high-performance liquid chromatography (HPLC).
The polarity of this compound, conferred by the nitrile and ether functionalities, alongside its aromatic character, allows for a range of interactions with various stationary phases employed in SFC. The most commonly utilized mobile phase in SFC is supercritical carbon dioxide (CO₂), often modified with a small percentage of a polar organic solvent, such as methanol, ethanol, or isopropanol, to enhance the elution of polar analytes.
For a compound like this compound, a typical SFC method development approach would involve screening a variety of stationary phases to achieve optimal separation from potential impurities or related compounds.
Potential Stationary Phases for SFC Analysis of this compound:
| Stationary Phase Type | Abbreviation | Potential Interaction Mechanism |
| Bare Silica | - | Primarily polar interactions, hydrogen bonding with the nitrile and ether groups. |
| Diol | - | Offers alternative polar selectivity through hydrogen bonding. |
| 2-Ethylpyridine | 2-EP | Provides a combination of polar and aromatic (π-π) interactions. |
| Cyano | CN | Utilizes dipole-dipole interactions with the nitrile group. |
The selection of the appropriate stationary phase and the optimization of mobile phase composition, including the type and concentration of the modifier, are critical for achieving the desired resolution and peak shape. Detection is typically accomplished using a photodiode array (PDA) detector, leveraging the chromophoric nature of the benzonitrile moiety, or a mass spectrometer (MS) for enhanced sensitivity and structural confirmation.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements within a chemical compound. This methodology is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance, such as this compound. The molecular formula of this compound is C₁₁H₁₃NO₂.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent atoms (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The total molecular weight of C₁₁H₁₃NO₂ is 191.23 g/mol .
Experimental determination of the elemental composition is typically performed using combustion analysis. In this process, a small, accurately weighed sample of the compound is combusted in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. The percentage of oxygen is often determined by difference.
A close agreement between the experimentally determined elemental composition and the theoretically calculated values provides strong evidence for the purity and assigned molecular formula of this compound.
Theoretical Elemental Composition of this compound (C₁₁H₁₃NO₂):
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 69.09 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.85 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.33 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.73 |
| Total | 191.224 | 100.00 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These calculations are typically performed using methods like Density Functional Theory (DFT) or ab initio Hartree-Fock methods.
A foundational step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as 3-(2-Ethoxyethoxy)benzonitrile, with its ethoxyethoxy side chain, multiple low-energy conformations, or conformers, are expected to exist due to rotation around its single bonds.
A systematic conformational search would be necessary to identify these various stable structures. The relative energies of these conformers would then be calculated to construct a conformational energy landscape. This landscape is critical for understanding which shapes the molecule is most likely to adopt under given conditions, which in turn influences its physical properties and biological activity.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) |
| A | 180 (anti) | 0.00 |
| B | 60 (gauche) | 0.85 |
| C | -60 (gauche) | 0.85 |
Note: This table is illustrative and represents the type of data that would be generated from conformational analysis.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.
Furthermore, calculating the distribution of electron density reveals the partial charges on each atom. This charge distribution is vital for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, and for identifying regions of the molecule that are electron-rich or electron-poor.
Table 2: Hypothetical Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table presents hypothetical data that would be obtained from electronic structure calculations.
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra, helping to assign specific peaks to individual atoms within the molecular structure.
IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. This theoretical spectrum can assist in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the nitrile (C≡N) and ether (C-O-C) stretches.
Based on the electronic structure, various reactivity indices can be calculated to predict how the molecule will behave in a chemical reaction. These indices, derived from conceptual DFT, include electronegativity, chemical hardness, and the Fukui function. This analysis helps in identifying the most likely sites for electrophilic and nucleophilic attack, providing valuable insights into the molecule's chemical reactivity.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.
For this compound, MD simulations would be particularly useful for exploring the flexibility of the ethoxyethoxy side chain. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and to understand the timescale of these motions. This provides a more realistic picture of the molecule's behavior in a dynamic environment compared to the static view from geometry optimization. The results of MD simulations can be used to calculate various properties, including radial distribution functions to understand solvation structure and time correlation functions to study dynamic processes.
Solvent Effects on Molecular Conformation and Interactions
The presence of the flexible 2-ethoxyethoxy side chain in this compound suggests that its molecular conformation is significantly influenced by the surrounding solvent environment. Computational methods are crucial for understanding these solvent-solute interactions and their impact on the molecule's three-dimensional structure.
The effect of the solvent on the molecular conformation and reactivity of organic molecules is a key factor in determining reaction viability and selectivity. nih.gov In solution, when solvent-solute and solvent-solvent interactions have similar strengths, an explicit solvation model is often the most accurate way to describe the system. nih.gov However, implicit solvation models, where the solvent is treated as a continuous medium, can also provide valuable insights, especially concerning electrostatic interactions. nih.gov
For this compound, theoretical studies would likely involve conformational analysis in both the gas phase and in various solvents of differing polarity (e.g., hexane, tetrahydrofuran, water). Density Functional Theory (DFT) calculations, combined with a polarizable continuum model (PCM), would be a common approach to simulate the bulk solvent effects. These calculations would identify the lowest energy conformers of the molecule in different environments, paying close to attention to the torsional angles of the ethoxyethoxy chain.
Additionally, the static and dynamic electronic polarizability of the molecule in different solvents would be of interest. For the parent compound, benzonitrile (B105546), studies have shown that its electronic polarizability is only slightly affected by the dielectric nature of the solvent. researchgate.net A similar investigation for this compound would reveal the extent to which the flexible side chain alters this behavior.
Table 1: Hypothetical Torsional Angles of the Most Stable Conformer of this compound in Different Solvents This table is illustrative and represents the type of data that would be generated from computational analysis.
| Solvent | Dielectric Constant | Torsional Angle 1 (Car-O-C-C) (°) | Torsional Angle 2 (O-C-C-O) (°) | Torsional Angle 3 (C-C-O-C) (°) |
|---|---|---|---|---|
| Gas Phase | 1.0 | 178.5 | 65.2 | 179.1 |
| Hexane | 1.9 | 176.3 | 68.9 | 178.5 |
| Tetrahydrofuran (THF) | 7.5 | 165.4 | 72.1 | -175.3 |
| Water | 80.1 | 158.9 | -85.7 | -170.2 |
Reaction Mechanism Studies
Theoretical chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions. For a molecule like this compound, studies would likely focus on reactions involving the nitrile group, such as cycloadditions, which are well-studied for benzonitrile and its derivatives. researchgate.netmdpi.comnih.gov
A critical aspect of studying reaction mechanisms is the identification and characterization of transition states. nih.gov For instance, in a hypothetical [3+2] cycloaddition reaction involving an activated form of this compound (e.g., the corresponding nitrile oxide) and an alkene, DFT calculations would be employed to locate the transition state structure connecting the reactants and the product. researchgate.netmdpi.comnih.gov
The geometry of the transition state provides insights into the degree of bond formation and breaking at this critical point of the reaction. Advanced techniques such as the Bonding Evolution Theory (BET), which combines topological analysis of the Electron Localization Function (ELF) with catastrophe theory, can offer a detailed description of the electronic rearrangement along the reaction pathway. researchgate.net For cycloaddition reactions of benzonitrile oxide, these studies often reveal a non-concerted, two-stage, one-step molecular mechanism. researchgate.net
Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are optimized, an energetic profile of the reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. The activation energy (or more precisely, the Gibbs free energy of activation) is the energy difference between the reactants and the transition state, and it is a key determinant of the reaction rate.
For reactions involving benzonitrile derivatives, DFT methods such as B3LYP or M062X with appropriate basis sets (e.g., 6-31G(d) or larger) have been successfully used to calculate activation energies. researchgate.netmdpi.com These calculations would reveal whether a potential reaction of this compound is kinetically feasible under certain conditions.
Table 2: Hypothetical Energetic Profile for a [3+2] Cycloaddition Reaction of this compound N-oxide This table is illustrative and represents the type of data that would be generated from computational analysis.
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State | 15.8 | 26.5 |
| Product | -25.3 | -20.1 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in predicting the behavior of new chemical entities and in guiding the design of molecules with desired characteristics.
To predict the chemical behavior of this compound, a QSAR or QSPR model would first need to be developed using a dataset of structurally diverse compounds with known activities or properties. While no specific models for this compound exist, one could be built based on a series of related alkoxy-substituted benzonitriles. The goal would be to predict properties such as receptor binding affinity, toxicity, or a specific type of reactivity. The essence of QSAR/QSPR methods is to describe the structures using carefully chosen descriptors and then use these descriptors in conjunction with mathematical and statistical methods to create valid predictive models. nih.gov
The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure through descriptors. For this compound, a wide array of descriptors would be calculated using specialized software. These can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors.
3D Descriptors: Geometrical properties (e.g., molecular surface area, volume), steric parameters (e.g., molar refractivity).
Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment.
Quantum chemical calculations would also be used to derive electronic descriptors such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as atomic charges. Once a comprehensive set of descriptors is generated, statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms would be used to build the predictive model.
Table 3: Selected Hypothetical Structural Descriptors for this compound This table is illustrative and represents the type of data that would be generated from computational analysis.
| Descriptor Type | Descriptor | Calculated Value |
|---|---|---|
| Physicochemical | Molecular Weight | 191.23 g/mol |
| Physicochemical | LogP | 2.15 |
| Topological | Topological Polar Surface Area (TPSA) | 42.1 Ų |
| 3D | Molar Refractivity | 54.3 cm³ |
| Electronic | Dipole Moment | 4.2 D |
| Electronic | HOMO Energy | -8.9 eV |
| Electronic | LUMO Energy | -0.8 eV |
Applications in Advanced Materials Science and Engineering
Functional Monomers for Polymer Synthesis
The structure of 3-(2-Ethoxyethoxy)benzonitrile makes it a candidate as a functional monomer for creating novel polymeric materials. The nitrile group can undergo various chemical transformations, including polymerization, and the ethoxyethoxy side chain can impart specific properties to a polymer backbone.
The synthesis of polymers from benzonitrile-containing monomers is an established field. For instance, phthalonitrile (B49051) resins, which are based on dinitrile monomers, are known for their exceptional thermal stability and are used in high-performance applications in the aerospace and microelectronics industries. The polymerization of these monomers often involves the formation of highly cross-linked networks, such as triazine or phthalocyanine (B1677752) rings, at high temperatures.
While this compound is a mononitrile, it could be chemically modified to create a polymerizable derivative or used as a co-monomer. The incorporation of the flexible and polar ethoxyethoxy side chain would be expected to influence the resulting polymer's morphology and properties. This side chain could increase solubility in common organic solvents, making processing easier compared to more rigid aromatic polymers. Furthermore, the ether linkages can enhance chain mobility, potentially leading to polymers with lower glass transition temperatures and increased flexibility.
The inclusion of a monomer like this compound into a polymer structure would be a strategic approach to tailor its material properties.
Optical Properties: The benzonitrile (B105546) unit can influence the refractive index of a polymer. The presence of the aromatic ring and the cyano group can contribute to a higher refractive index, a desirable property for materials used in lenses, optical films, and coatings.
Mechanical Properties: The ethoxyethoxy side chain would act as an internal plasticizer, increasing the flexibility and potentially the toughness of the polymer by reducing intermolecular chain interactions. This could transform a brittle polymer into a more ductile one, expanding its range of applications.
Below is a table summarizing the expected influence of incorporating this compound on polymer properties.
| Property | Expected Influence of Benzonitrile Unit | Expected Influence of Ethoxyethoxy Unit | Potential Net Effect |
| Refractive Index | Increase | Decrease (compared to aromatic) | Moderate to high refractive index |
| Thermal Stability | High | Moderate | Moderate thermal stability |
| Solubility | Low | High | Improved solubility in organic solvents |
| Flexibility | Low (Rigid) | High (Flexible) | Increased flexibility and lower modulus |
Biological and Medicinal Chemistry Research
Structure-Activity Relationship (SAR) Studies
Positional Isomerism and Substituent Effects on Biological Profiles
The precise positioning of the 2-ethoxyethoxy group on the benzonitrile (B105546) ring is critical in defining the molecule's interaction with biological targets. While direct structure-activity relationship (SAR) studies for 3-(2-ethoxyethoxy)benzonitrile are not widely published, the principles of medicinal chemistry allow for informed hypotheses regarding its positional isomers (2- and 4-substituted analogues).
The 3-position (meta) of the 2-ethoxyethoxy group in the titular compound places it in a position where its electronic influence on the nitrile group is primarily inductive. This positioning can be advantageous in allowing the nitrile group to remain accessible for interactions with a biological target while the ethoxyethoxy tail explores a separate binding pocket, potentially contributing to affinity and selectivity.
A study on a related, more complex molecule, 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile, which is a potent and selective NPY5 receptor antagonist, underscores the importance of the alkoxyethoxy substituent. nih.govacs.org In this case, the butoxyethoxy group contributes to the high affinity and selectivity for the target receptor. While not a direct analysis of positional isomerism on the benzonitrile ring, it highlights the significant role that such ether-containing side chains play in molecular recognition.
A hypothetical comparison of the biological profiles of positional isomers of ethoxyethoxy-substituted benzonitriles could be summarized as follows:
| Isomer Position | Potential Effect on Biological Profile | Rationale |
| 2- (ortho) | Potentially reduced activity due to steric hindrance. May favor targets with specific ortho-pocket interactions. | The substituent is in close proximity to the nitrile group, which could block access to the nitrile's nitrogen for key interactions. |
| 3- (meta) | Balanced profile; allows for independent interaction of the nitrile and the ethoxyethoxy groups. | Inductive electronic effects are less pronounced than resonance, and steric hindrance is minimized compared to the ortho position. |
| 4- (para) | Strong electronic influence on the nitrile group. May enhance or diminish activity depending on the target's electronic requirements. | The substituent is in a position to exert a strong resonance effect, which can significantly alter the polarity and hydrogen bonding capability of the nitrile. |
Nitrile Group Role in Molecular Recognition and Binding
The nitrile group is a versatile functional group in medicinal chemistry, often employed as a bioisostere for other polar groups like carbonyls or hydroxyls. Its linear geometry and electronic properties allow it to participate in a variety of non-covalent interactions that are crucial for molecular recognition and binding to biological targets.
Key interactions involving the nitrile group include:
Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This is a common and critical interaction in protein-ligand binding.
Dipole-Dipole Interactions: The carbon-nitrogen triple bond is highly polarized, creating a strong dipole moment. This allows the nitrile group to engage in favorable dipole-dipole interactions with polar residues in a protein binding pocket.
π-π Stacking: The π-system of the nitrile group can interact with the aromatic rings of amino acid residues such as phenylalanine, tyrosine, and tryptophan through π-π stacking interactions.
Cation-π Interactions: The electron-rich π-system of the nitrile can also interact favorably with positively charged residues like lysine and arginine.
Development as Chemical Probes for Biological Systems
While there is no specific information on the development of this compound as a chemical probe, its structure lends itself to such applications. Chemical probes are small molecules used to study and manipulate biological systems. An ideal chemical probe has high affinity and selectivity for its target, and its mechanism of action is well-understood.
Benzonitrile derivatives are often used as scaffolds in the design of chemical probes. The nitrile group can be a key recognition element, and the benzene (B151609) ring provides a platform for the attachment of reporter groups (such as fluorophores or biotin) or reactive groups for covalent labeling of the target protein.
To develop this compound as a chemical probe, one might envision the following modifications:
Attachment of a Fluorophore: A fluorescent dye could be attached to the ethoxyethoxy chain or another position on the benzonitrile ring to allow for visualization of the target protein in cells or tissues.
Introduction of a Photoaffinity Label: A group that becomes reactive upon exposure to UV light could be incorporated to allow for covalent cross-linking of the probe to its target, facilitating target identification.
Biotinylation: The addition of a biotin tag would enable the use of streptavidin-based affinity purification methods to isolate the target protein and its binding partners.
The development of such probes would be instrumental in identifying the biological targets of this compound and elucidating its mechanism of action.
Preclinical Efficacy Studies (Focus on mechanistic understanding and target validation)
This compound was characterized as a potent and selective NPY5 receptor antagonist. nih.govacs.org Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are implicated in the regulation of food intake, making them attractive targets for the development of anti-obesity drugs.
A preclinical efficacy study for a compound like this compound, assuming it targets a similar pathway, would likely involve the following stages to understand its mechanism and validate its target:
In Vitro Target Engagement and Functional Assays:
Receptor Binding Assays: To determine the affinity of the compound for its putative target (e.g., NPY5 receptor) and a panel of other receptors to assess selectivity.
Functional Assays: To measure the compound's ability to modulate the activity of the target. For a receptor antagonist, this would involve measuring its ability to block the signaling cascade initiated by the natural ligand (e.g., measuring changes in intracellular calcium levels).
In Vivo Pharmacokinetic and Target Occupancy Studies:
Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models (e.g., rats, mice). This would determine its bioavailability and brain penetration if the target is in the central nervous system.
Target Occupancy Studies: To confirm that the compound reaches its target in a living organism and binds to it at therapeutically relevant doses.
In Vivo Efficacy Models:
Disease-Relevant Animal Models: To evaluate the therapeutic effect of the compound. For an NPY5 antagonist, this would involve using models of obesity and feeding behavior to see if the compound can reduce food intake and body weight.
The findings for 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile revealed excellent NPY5 receptor affinity and selectivity, potent functional antagonism, and good exposure in the central nervous system of rats. nih.govacs.org Interestingly, while it could attenuate food intake induced by a pharmacological challenge, it did not show anorectic activity in natural feeding models in rodents. nih.govacs.org This highlights the complexity of translating preclinical findings to potential clinical efficacy and the importance of using multiple models to understand a compound's biological effects.
Such a preclinical study provides a mechanistic understanding by linking the compound's molecular action (receptor antagonism) to a physiological outcome (effects on feeding). The validation of the target is a more complex process and often requires evidence from multiple compounds with different chemical scaffolds acting on the same target, as well as genetic validation studies.
A comprehensive review of available scientific literature reveals a significant gap in research concerning the environmental behavior and degradation of the chemical compound this compound. At present, there are no specific studies detailing its environmental fate, degradation pathways, or occurrence in environmental matrices.
Furthermore, there is no documented research on the development of specific analytical methods for detecting and quantifying this compound in environmental samples like water, soil, or sediment. Methodologies for monitoring its presence and concentration are crucial for assessing potential environmental exposure and impact. Similarly, studies on its adsorption and desorption characteristics in soil and sediment, which would determine its mobility and potential to leach into groundwater, have not been conducted.
Due to the lack of available scientific research and data on the environmental properties and behavior of this compound, it is not possible to provide a detailed analysis as outlined in the requested sections.
Environmental Behavior and Degradation Studies
Green Chemistry Strategies for Environmental Remediation and Prevention
The principles of green chemistry offer a framework for mitigating the environmental impact of "3-(2-Ethoxyethoxy)benzonitrile" through two primary avenues: the development of environmentally benign methods for its remediation and the design of cleaner, more sustainable synthetic processes to prevent pollution at its source. Research into the broader class of nitrile compounds provides insights into strategies that could be effectively applied to "this compound".
For environmental remediation, biocatalysis stands out as a promising green strategy. The use of microorganisms and their enzymes, such as nitrilases and nitrile hydratases, can facilitate the hydrolysis of nitriles into less toxic amides and carboxylic acids. researchgate.netjournals.co.za This approach operates under mild conditions of temperature and pH, often in aqueous solutions, thereby reducing energy consumption and avoiding the use of harsh chemical reagents. journals.co.za The high specificity of biocatalysts can also minimize the formation of unwanted byproducts, leading to cleaner waste streams. journals.co.za Organisms isolated from environments contaminated with nitriles, such as industrial effluents or mining sites, have shown potential for degrading these compounds. journals.co.za
In the realm of pollution prevention, green synthesis strategies for benzonitriles focus on improving atom economy, reducing waste, and utilizing less hazardous materials. One-pot synthesis methods, which combine multiple reaction steps into a single procedure, are advantageous as they cut down on energy use, solvent waste, and the time required for isolating intermediates. rsc.org The "borrowing hydrogen" or "hydrogen auto-transfer" methodologies represent a sustainable approach for the alkylation of nitriles using alcohols, which can be derived from bio-based feedstocks. rsc.org This method is highly atom-economical, with water being the only byproduct. rsc.org
The choice of catalysts and solvents is another critical aspect of green synthetic routes. The development of heterogeneous catalysts, such as transition metal oxides supported on zeolites, offers advantages in terms of stability, reusability, and ease of separation from the reaction mixture. medcraveonline.com The use of alternative, greener solvents is also a key area of research. Ionic liquids, for instance, can function as both a co-solvent and a catalyst, simplifying the separation process and allowing for easy recovery and recycling. researchgate.net Similarly, water extracts from agro-waste, such as pomelo peel ash (WEPPA), have been successfully used as a green reaction medium for the hydrolysis of nitriles to amides without the need for external transition metals or organic solvents. mdpi.com Photolysis, using light to drive chemical reactions, presents another alternative for synthesizing benzonitriles from phenyl halides and esters in aqueous solutions, avoiding harsh reagents. nih.gov
The application of these green chemistry principles to the lifecycle of "this compound" can significantly reduce its environmental footprint, from its synthesis to its potential degradation in the environment.
| Strategy | Green Chemistry Principle | Potential Application to this compound | Key Advantages |
| Biocatalytic Hydrolysis | Use of Catalysis, Design for Degradation | Remediation of contaminated water and soil by converting the nitrile group to an amide or carboxylic acid using nitrilase or nitrile hydratase enzymes. researchgate.netjournals.co.za | High selectivity, mild reaction conditions (ambient temperature, neutral pH), reduced waste, use of renewable resources (enzymes). journals.co.za |
| One-Pot Synthesis | Atom Economy, Waste Prevention | Streamlining the synthesis of this compound to reduce energy consumption, solvent use, and the need to isolate intermediates. rsc.org | Increased efficiency, lower costs, reduced environmental impact. rsc.org |
| Borrowing Hydrogen Methodology | Atom Economy, Use of Renewable Feedstocks | Synthesis involving C-C bond formation using alcohols as alkylating agents, with water as the sole byproduct. rsc.org | High atom economy, potential to use bio-based alcohols, avoids stoichiometric metal hydrides. rsc.org |
| Heterogeneous Catalysis | Use of Catalysis | Employing solid-supported catalysts (e.g., metal oxides on zeolites) for the synthesis, allowing for easy recovery and reuse. medcraveonline.com | Catalyst recyclability, enhanced stability, simplification of product purification. medcraveonline.com |
| Use of Green Solvents | Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with ionic liquids or water extracts of agro-waste ash (WEPPA) in the synthesis process. researchgate.netmdpi.com | Reduced toxicity and flammability, potential for recyclability, use of renewable resources. researchgate.netmdpi.com |
| Photolytic Synthesis | Use of Renewable Energy | Utilizing light as an energy source to synthesize this compound from appropriate precursors in an aqueous medium. nih.gov | Avoids harsh chemical reagents, uses a renewable energy source. |
Future Research Directions and Emerging Applications
Development of Novel High-Yield and Selective Synthetic Methodologies
While established methods for synthesizing benzonitrile (B105546) derivatives exist, future research will likely focus on developing more efficient, selective, and high-yield methodologies specifically for asymmetrically substituted alkoxy benzonitriles like 3-(2-Ethoxyethoxy)benzonitrile. Current industrial production of benzonitriles often relies on the ammoxidation of toluene (B28343) over metal oxide catalysts. medcraveonline.com However, this process requires high temperatures and may not be ideal for introducing more complex functional groups. medcraveonline.com
Future synthetic strategies could pivot towards advanced catalytic systems that operate under milder conditions. For instance, nickel-catalyzed cyanation reactions have emerged as a powerful tool for synthesizing aryl nitriles from aromatic amides or phenolic compounds using less toxic cyanide sources like 4-cyanopyridine (B195900) or Zn(CN)₂. acs.orgorganic-chemistry.org Research could adapt these methods to use 3-(2-ethoxyethoxy)phenol or a corresponding amide as a precursor, potentially offering a more direct and functional-group-tolerant route.
Another promising avenue is the direct, one-pot conversion of aldehydes to nitriles. organic-chemistry.org This transformation can be achieved using various reagents, including deep eutectic mixtures of choline (B1196258) chloride and urea, which act as efficient and ecofriendly catalysts. organic-chemistry.org Developing a process starting from 3-(2-ethoxyethoxy)benzaldehyde could provide a streamlined and atom-economical synthesis. Aerobic oxidation methods, which use molecular oxygen as the ultimate oxidant in the presence of catalysts like copper, also represent a green and efficient alternative to traditional methods. organic-chemistry.orgresearchgate.net
The table below summarizes potential modern synthetic routes that could be explored for this compound.
| Synthetic Strategy | Precursor Example | Catalyst/Reagent Example | Potential Advantages |
| Nickel-Catalyzed Cyanation | 3-(2-Ethoxyethoxy)phenol | Ni catalyst, Zn(CN)₂ | Use of less toxic cyanide source, good functional group tolerance. acs.orgorganic-chemistry.org |
| One-Pot Aldehyde Conversion | 3-(2-Ethoxyethoxy)benzaldehyde | Choline chloride/urea | Ecofriendly, solvent-free conditions, high yields. organic-chemistry.org |
| Aerobic Dehydrogenation Cascade | 3-(2-Ethoxyethoxy)benzyl alcohol | CuI/bpy/TEMPO, O₂ | Uses aqueous ammonia (B1221849) and air as reagents, mild conditions. organic-chemistry.org |
| Ionic Liquid-Mediated Synthesis | 3-(2-Ethoxyethoxy)benzaldehyde | Ionic liquid, Hydroxylamine salt | Catalyst recycling, high yields, simplified separation. rsc.orgrsc.org |
Future work in this area should aim to optimize reaction conditions to maximize yield and regioselectivity, minimize waste, and utilize catalysts that are abundant and non-toxic.
Exploration of Advanced Functionalization for Multi-Functional Materials
The structure of this compound offers multiple sites for functionalization, enabling the creation of novel multi-functional materials. Research can be directed at modifying both the benzonitrile ring and the ethoxyethoxy side chain to tune the molecule's physical and chemical properties.
The nitrile group itself can serve as a versatile chemical handle. For instance, nitrile-based directing groups have been used to achieve meta-selective C-H functionalization on aromatic rings, a traditionally challenging transformation. acs.orgfao.org Applying this strategy to this compound could allow for the precise installation of other functional groups on the benzene (B151609) ring, leading to complex derivatives with tailored electronic or steric properties. Furthermore, the nitrile group is a key component in materials for organic light-emitting diodes (OLEDs), where carbazole-benzonitrile derivatives have been shown to act as universal hosts for high-efficiency blue emitters. rsc.org Functionalizing the core structure could lead to new host materials with improved charge transport and stability.
The flexible and polar ethoxyethoxy side chain is also a prime target for modification. This group can influence solubility, thermal properties, and intermolecular interactions. In the field of liquid crystals (LCs), polymers with alkoxy side groups are well-known to exhibit thermotropic liquid crystalline behavior. mdpi.com By varying the length and structure of the ether side chain, it may be possible to design novel liquid crystalline materials based on the this compound scaffold. Studies on polystyrenes with n-alkyloxyphenoxymethyl or n-alkylbenzoate-p-oxymethyl side groups show that these pendant groups can induce vertical alignment of liquid crystal molecules, a critical feature for display applications. nih.govmdpi.comresearchgate.net This suggests that polymers derived from or containing the 3-(2-ethoxyethoxy)phenyl moiety could be explored as novel LC alignment layers.
Integration into Complex Chemical Systems for Enhanced Performance
Beyond its use as a standalone functional molecule, this compound can be envisioned as a key building block for integration into more complex chemical systems, such as polymers, resins, and supramolecular assemblies. Its bifunctional nature—a reactive nitrile group and a flexible ether chain—allows it to impart specific properties to larger structures.
In polymer science, nitrile-functionalized monomers are used to create materials with high thermal stability and specific dielectric properties. Phthalonitrile (B49051) resins, for example, are cured through nitrile–nitrile addition polymerization to form highly cross-linked, thermostable networks suitable for high-performance composites in aerospace applications. researchgate.net Integrating a moiety like this compound into such polymer backbones could serve to plasticize the material, improving its processability without significantly compromising its thermal performance. The ether linkage could enhance flexibility and impact resistance in the final cured resin.
The compound could also be a valuable monomer or additive in the synthesis of thermotropic liquid crystalline polymers (TLCPs). mdpi.com The rigid benzonitrile unit can act as a mesogen, the structural unit responsible for forming liquid crystal phases, while the flexible ether tail provides the necessary mobility for the mesogens to self-organize. mdpi.com Integrating this specific structure could lead to TLCPs with a tailored balance of thermo-mechanical properties and processability for applications in high-strength fibers and precision-molded electronic components.
Deeper Mechanistic Understanding of Biological Interactions
The biological activities of this compound are largely unexplored, presenting a significant opportunity for future research. The presence of both an ether linkage and a nitrile group suggests potential interactions with biological systems that warrant investigation.
Ether bonds are found in a vast array of natural products and pharmaceuticals, contributing to their metabolic stability and receptor-binding profiles. rsc.org Medicinal chemists often use ether linkages, such as the difluoroethyl group, as bioisosteres to replace metabolically labile groups, thereby improving a drug candidate's pharmacokinetic properties. nih.gov The ethoxyethoxy group in this compound could similarly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
The nitrile group is a particularly interesting functional group in medicinal chemistry. It can act as a hydrogen bond acceptor or, in some cases, as a bioisostere for carbonyl groups. acs.org Crucially, the nitrile moiety can also function as a reversible covalent inhibitor by acting as an electrophile that reacts with the cysteine thiol of an enzyme's active site. acs.org This mechanism is the basis for a number of potent and selective enzyme inhibitors. acs.org Given this reactivity, future research should investigate whether this compound or its derivatives can inhibit specific enzymes, such as cysteine proteases. Initial studies could involve computational docking to predict binding affinities, followed by in vitro enzymatic assays to confirm activity and elucidate the mechanism of action.
Design of Environmentally Benign Synthetic Routes and Degradation Processes
Future research must prioritize the environmental impact of producing and disposing of this compound. This involves developing green synthetic routes and understanding its environmental fate and degradation pathways.
Green synthetic methodologies aim to reduce or eliminate the use of hazardous substances. For benzonitriles, this includes moving away from stoichiometric metal cyanides and harsh reaction conditions. nih.gov Promising green routes that could be adapted for this compound include syntheses using recyclable ionic liquids, which can act as both solvent and catalyst, leading to simplified product separation and reduced waste. rsc.orgrsc.orgresearchgate.net Furthermore, catalytic ammoxidation reactions using nanocatalysts composed of non-noble metal oxides confined in zeolite pores have shown high selectivity and efficiency for benzonitrile synthesis at higher, more practical reactant concentrations, effectively suppressing combustion side reactions. medcraveonline.com
Understanding the compound's persistence and degradation in the environment is equally critical. While data on this compound is scarce, studies on other aromatic nitriles can guide future research. Nitrile-degrading enzymes, such as nitrilases found in fungi and bacteria, are capable of hydrolyzing the nitrile group to either an amide or a carboxylic acid, initiating biodegradation. researchgate.netlumenlearning.com Research could focus on identifying microorganisms capable of metabolizing this compound and characterizing the enzymatic pathways involved.
Advanced oxidation processes, such as photocatalysis, offer another avenue for degradation. The intimate coupling of photocatalysis and biodegradation (ICPB) is an emerging technology where photocatalysts convert refractory pollutants into more biodegradable intermediates, which are then mineralized by microorganisms. nih.gov Investigating the photocatalytic degradation of this compound on semiconductor surfaces (e.g., TiO₂) could lead to effective remediation strategies for potential environmental contamination.
Q & A
What are the standard synthetic routes for 3-(2-Ethoxyethoxy)benzonitrile, and what key reaction parameters influence yield?
Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds (e.g., 2-(4-methylstyryl)benzonitrile) are synthesized via Wittig reactions using triphenylphosphonium salts and aldehydes . Key parameters include:
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Temperature : Controlled heating (80–120°C) to avoid decomposition of sensitive ethoxyethoxy groups.
- Solvents : Polar aprotic solvents like DMF or THF enhance reactivity .
- Purification : Column chromatography or recrystallization to isolate the product from regioisomers.
Table 1: Example Reaction Conditions for Analogous Benzonitriles
| Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic Substitution | NaH, DMF, 80°C | 60–75% | |
| Wittig Reaction | Ph₃P=CH-Ar, THF, reflux | 40–60% |
How can spectroscopic techniques confirm the structure of this compound?
Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks for ethoxyethoxy protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- ¹³C NMR : Nitrile carbon at ~115 ppm and ether carbons at 60–70 ppm .
- IR Spectroscopy : CN stretch at ~2230 cm⁻¹ and C-O-C stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., 219.14 g/mol for analogs) .
- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., analogous phthalonitrile structures in ) .
How do reaction conditions affect the regioselectivity of substitutions in this compound derivatives?
Answer:
Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing nitrile groups direct substitutions to meta/para positions. Ethoxyethoxy’s electron-donating nature may favor ortho/para pathways .
- Steric Hindrance : Bulky substituents on the benzene ring limit accessibility to certain positions.
- Catalysts : Pd catalysts with tailored ligands (e.g., PPh₃) enhance selectivity for cross-coupling reactions .
- Temperature : Higher temperatures (≥100°C) may promote thermodynamic control, favoring more stable regioisomers .
Case Study : In 3-fluoro-6-hydroxy-2-methylbenzonitrile, oxidation with KMnO4 yields 3-fluoro-6-oxo derivatives, while LiAlH4 reduces nitriles to amines .
What strategies mitigate competing side reactions during the synthesis of ethoxyethoxy-substituted benzonitriles?
Answer:
- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).
- Low-Temperature Reactions : Minimize decomposition of ethoxyethoxy chains (e.g., –20°C for LiAlH4 reductions) .
- Inert Atmosphere : Prevents oxidation of sensitive intermediates (e.g., Argon/N₂ for Pd-catalyzed reactions) .
- Stepwise Synthesis : Isolate intermediates before introducing ethoxyethoxy groups to avoid premature side reactions .
How does the electronic nature of the ethoxyethoxy group influence the compound's applications in materials science?
Answer:
The ethoxyethoxy group enhances:
- Solubility : Polar ether linkages improve solubility in organic solvents, critical for processing OLED materials .
- Electron Transport : Oxygen atoms in the ether chain facilitate electron delocalization, useful in organic semiconductors .
- Thermal Stability : Ethoxyethoxy’s flexibility reduces crystallinity, aiding in forming amorphous films for optoelectronic devices .
Table 2: Comparative Properties of Benzonitrile Derivatives in Materials Science
| Compound | Application | Key Property | Reference |
|---|---|---|---|
| 4-(3-Carbazolyl)benzonitrile | OLEDs | High hole mobility | |
| 3-(Trifluoromethyl)benzonitrile | Semiconductors | Enhanced lipophilicity |
What computational methods predict the bioactivity of this compound derivatives?
Answer:
- Molecular Docking : Simulates binding to biological targets (e.g., kinases, GPCRs) using software like AutoDock .
- QSAR Models : Relates substituent electronic parameters (Hammett σ) to activity trends .
- DFT Calculations : Predicts electron distribution and reactive sites (e.g., nitrile’s electrophilicity) .
- MD Simulations : Assesses stability of ligand-protein complexes over time .
Example : Analogs like 3-[6-acetylpyridazin-3-yl]benzonitrile show enhanced bioactivity due to trifluoromethyl groups increasing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
